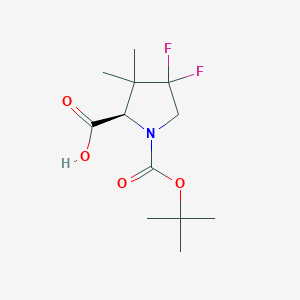

(R)-1-Boc-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“®-1-Boc-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “Boc” in the name suggests the presence of a tert-butoxycarbonyl protective group, commonly used in organic synthesis to protect amines .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the carboxylic acid group, and the Boc protective group. The “R” in the name indicates that this compound is a chiral molecule, meaning it has a non-superimposable mirror image .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The carboxylic acid group is typically reactive and can undergo a variety of reactions, including esterification and amide formation. The Boc group can be removed under acidic conditions to reveal the free amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group could result in the compound being acidic. The compound is likely to be solid at room temperature, given the typical properties of similar organic compounds .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

A common application of carboxylic acids, including derivatives like "(R)-1-Boc-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid," is in the synthesis of esters and anhydrides through reactions catalyzed by weak Lewis acids. This process involves the reaction of carboxylic acids with dialkyl dicarbonates in the presence of a weak Lewis acid and an alcohol, leading to the formation of esters in excellent yields. The method shows high chemoselectivity and tolerance for sensitive functional groups, indicating its potential in synthesizing complex organic molecules (Bartoli et al., 2007).

Enantioselective Synthesis

In the realm of enantioselective synthesis, carboxylic acid derivatives are instrumental in preparing chiral building blocks. For example, the stereoselective preparation of 3-amino-2-fluoro carboxylic acid derivatives demonstrates the utility of these compounds in generating key intermediates for further chemical synthesis, including their incorporation into cyclic β-peptides and tetrahydropyrimidin-4(1H)-ones. This showcases the role of such derivatives in producing structurally complex and functionally diverse molecules (Yoshinari et al., 2011).

Carboxylation Reactions

Carboxylation reactions represent another significant application, where N-Boc-4,4-difluoropiperidine, a compound closely related to "this compound," is utilized in continuous flow processes. These reactions involve the deprotonation and subsequent trapping with CO2 gas, exemplifying the utility in synthesizing carboxylic acids as intermediates for medicinal chemistry research (Kestemont et al., 2021).

Catalysis and Organic Reactions

Furthermore, carboxylic acid derivatives are pivotal in catalysis, such as in boron-catalyzed nucleophilic activation for Mannich-type reactions. This demonstrates the versatility of carboxylic acids in facilitating the formation of carbon-carbon bonds, thereby enabling the synthesis of complex organic frameworks with high chemoselectivity and functional group tolerance (Morita et al., 2015).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(2R)-4,4-difluoro-3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19F2NO4/c1-10(2,3)19-9(18)15-6-12(13,14)11(4,5)7(15)8(16)17/h7H,6H2,1-5H3,(H,16,17)/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKSOLPMSVHHRU-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N(CC1(F)F)C(=O)OC(C)(C)C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N(CC1(F)F)C(=O)OC(C)(C)C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2814809.png)

![N-[1-(2-Methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]prop-2-enamide](/img/structure/B2814810.png)

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2814812.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2814816.png)

![N-[2-(2-Methylsulfonylphenyl)ethyl]prop-2-enamide](/img/structure/B2814820.png)

![4-Methyl-6-(methylsulfanyl)-2-(propan-2-yl)-5-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyrimidine](/img/structure/B2814826.png)

![1-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2814828.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2814832.png)